![molecular formula C13H14N2O2S B5598862 ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)
ethyl [(4-methyl-2-quinazolinyl)thio]acetate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl [(4-methyl-2-quinazolinyl)thio]acetate involves multi-step reactions. Molecules like (Z)-ethyl 2-cyano-2-(3H- and 2-methyl-3H-quinazoline-4-ylidene) acetate are synthesized through these complex procedures. The process is characterized by the use of 1H-NMR spectroscopy and X-ray analysis for structural determination in both solution and crystalline forms (Tulyasheva et al., 2005).
Molecular Structure Analysis
The crystal structure of related compounds, like ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, provides insight into the molecular configuration of ethyl [(4-methyl-2-quinazolinyl)thio]acetate derivatives. These structures are determined by X-ray methods, revealing significant stabilization by intra- and inter-molecular hydrogen bonds (DyaveGowda et al., 2002).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including interactions with ethoxymethylenemalonic acid derivatives, leading to diverse outcomes compared to quinoline analogs. These reactions often result in the formation of novel structures with potential biological activities (Deady et al., 1989).
properties
IUPAC Name |
ethyl 2-(4-methylquinazolin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-12(16)8-18-13-14-9(2)10-6-4-5-7-11(10)15-13/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDHKWDMENQUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-quinazolin-2-ylsulfanyl)-acetic acid ethyl ester |
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